molecular formula C8H5N3O B8766421 3-Aminobenzo[d]isoxazole-5-carbonitrile

3-Aminobenzo[d]isoxazole-5-carbonitrile

Cat. No. B8766421
M. Wt: 159.14 g/mol
InChI Key: BLJRIFKEHDJSNZ-UHFFFAOYSA-N
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Patent
US05863929

Procedure details

To a stirring solution of potassium t-butoxide (8.4 g, 75 mmol) in THF (100 mL) was added acetone oxime (5.5 g, 75 mmol). After stirring for 30 min, a solution of 2-fluoroterephthalonitrile (10 g, 68 mmol) in THF (50 mL) was added; and stirring was continued for an additional 2 hr. Saturated aqueous ammonium chloride (100 mL) was added and the solvents were removed in vacuo. The residue was partitioned between EtOAc and brine. The layers were separated and the organic phase was washed once with brine, dried (MgSO4), filtered and concentrated. This crude solid was suspended in a solution of EtOH (150 mL), concentrated HCl (50 mL) and water (100 mL). This mixture was refluxed for 2 h. After cooling to room temperature, the solvents were removed in vacuo. The residue was treated with saturated aqueous sodium bicarbonate (200 mL), and the product was extracted by washing the aqueous layer three times with EtOAc. This organic solution was washed once with brine, dried (MgSO4), filtered and concentrated to give a pink colored solid (9.4 g, 86%).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
86%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][C:8](=[N:10][OH:11])C.F[C:13]1[CH:20]=[C:19](C#N)C=[CH:17][C:14]=1[C:15]#[N:16].[Cl-].[NH4+:24]>C1COCC1>[NH2:24][C:8]1[C:7]2[CH:17]=[C:14]([C:15]#[N:16])[CH:13]=[CH:20][C:19]=2[O:11][N:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
5.5 g
Type
reactant
Smiles
CC(C)=NO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
and stirring
WAIT
Type
WAIT
Details
was continued for an additional 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and brine
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with saturated aqueous sodium bicarbonate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted
WASH
Type
WASH
Details
by washing the aqueous layer three times with EtOAc
WASH
Type
WASH
Details
This organic solution was washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NOC2=C1C=C(C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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